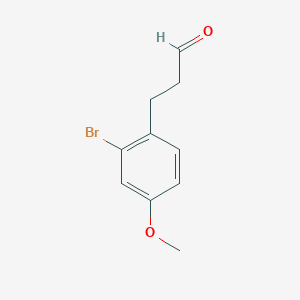

Benzenepropanal, 2-bromo-4-methoxy-

Description

Contextualization within Modern Organic Synthesis

While there is no specific information on the role of Benzenepropanal, 2-bromo-4-methoxy-, research on analogous compounds provides a context for its potential utility. For instance, the closely related 2-Bromo-4-methoxybenzaldehyde (B1338418) (which has a single carbon aldehyde functional group instead of a three-carbon propanal group) is a known intermediate in organic synthesis. fishersci.comsigmaaldrich.comnih.gov This suggests that a propanal derivative like the subject compound could theoretically serve as a precursor in reactions aiming to build more complex molecular architectures.

Another related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile , is a documented intermediate in the synthesis of Ivabradine, a pharmaceutical agent. google.com The propanenitrile core is structurally similar to a propanal, differing in the terminal functional group. This highlights the general importance of substituted phenylpropane scaffolds in medicinal chemistry.

Significance as a Building Block in Complex Molecule Construction

The potential significance of Benzenepropanal, 2-bromo-4-methoxy- as a building block lies in its combination of functional groups. The aldehyde is reactive and can participate in various carbon-carbon bond-forming reactions, while the bromo- and methoxy- substitutions on the aromatic ring allow for further modifications, such as cross-coupling reactions.

For example, research on other brominated aromatic compounds shows their utility as versatile building blocks. nbinno.com Specifically, compounds like 2-Bromo-5-hydroxy-4-methoxybenzaldehyde are used in the preparation of more complex derivatives with potential applications in materials science and pharmaceutical development. nbinno.com

Overview of Current Research Gaps and Opportunities

The primary research gap is the very existence of published studies on Benzenepropanal, 2-bromo-4-methoxy-. There is no available data on its synthesis, spectroscopic characterization (NMR, IR, MS), or reactivity.

This absence of information presents a clear opportunity for foundational research. A study detailing a reliable synthetic route to Benzenepropanal, 2-bromo-4-methoxy- would be the first step. Following its synthesis, exploration of its reactivity and its potential as an intermediate in the synthesis of novel, biologically active molecules or functional materials would constitute a new and valuable area of investigation. The development of synthetic methods for related structures, such as 4-bromo-2-methoxybenzaldehyde , could provide a starting point for such an endeavor. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromo-4-methoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEYKRVCUIUVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzenepropanal, 2 Bromo 4 Methoxy and Its Stereoisomers

Development of Chemo- and Regioselective Synthetic Routes

The creation of Benzenepropanal, 2-bromo-4-methoxy- necessitates a synthetic pathway that meticulously controls the placement of functional groups on the benzene (B151609) ring and the elaboration of the propanal side chain. A key challenge lies in the regioselective bromination of the aromatic precursor and the chemoselective extension of the aldehyde group.

A plausible synthetic route commences with the regioselective bromination of 4-methoxybenzaldehyde. The methoxy (B1213986) group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the aldehyde group, bromination is directed to the ortho position. However, controlling the reaction to achieve mono-bromination at the desired C-2 position is crucial to avoid the formation of di-brominated byproducts. sunankalijaga.orgmdpi.com Various brominating agents and reaction conditions can be employed to optimize the yield of the desired 2-bromo-4-methoxybenzaldehyde (B1338418). mdpi.commdma.chresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) allows for controlled bromination. mdpi.com

The subsequent step involves the homologation of the aldehyde, extending the carbon chain by two carbons to form the propanal moiety. rsc.orgwikipedia.org This transformation must be chemoselective, targeting the aldehyde group without affecting the bromo and methoxy substituents on the aromatic ring. Reactions such as the Wittig or Heck reaction are commonly employed for such homologations. masterorganicchemistry.commdpi.com

| Step | Reaction | Key Challenge | Potential Solution |

| 1 | Regioselective Bromination | Achieving mono-bromination at the C-2 position of 4-methoxybenzaldehyde. | Use of controlled brominating agents like N-bromosuccinimide. mdpi.com |

| 2 | Chemoselective Homologation | Extending the aldehyde group to a propanal side chain without side reactions. | Employing chemoselective reactions like the Wittig or Heck reaction. masterorganicchemistry.commdpi.com |

Catalytic Approaches to Benzenepropanal, 2-bromo-4-methoxy- Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex organic molecules like Benzenepropanal, 2-bromo-4-methoxy-. Both transition metal catalysis and organocatalysis provide powerful tools for the key transformations in its synthetic route.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. For the homologation of 2-bromo-4-methoxybenzaldehyde, the Heck reaction presents a highly effective strategy. mdpi.commasterorganicchemistry.com This palladium-catalyzed reaction couples the aryl bromide with an alkene, such as acrolein diethyl acetal (B89532), to introduce the three-carbon side chain. researchgate.netorganic-chemistry.org The acetal serves as a protected form of the propenal, which can be subsequently hydrolyzed to the desired propanal.

The general scheme for a Heck reaction in this context would involve reacting 2-bromo-4-methoxybenzaldehyde with acrolein diethyl acetal in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.

Table 2: Representative Conditions for a Heck Reaction

| Component | Example | Function |

| Aryl Halide | 2-bromo-4-methoxybenzaldehyde | Substrate |

| Alkene | Acrolein diethyl acetal | Source of the propanal side chain |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Active catalytic species |

| Ligand | Triphenylphosphine (B44618) (PPh₃) | Stabilizes the catalyst and influences reactivity |

| Base | Triethylamine (Et₃N) | Neutralizes the HBr formed during the reaction |

| Solvent | Dimethylformamide (DMF) | Solubilizes reactants and catalyst |

Another potential transition metal-catalyzed approach is the Suzuki coupling, which would involve the reaction of a boronic acid derivative of the alkene with the aryl bromide. patsnap.com

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. In the context of synthesizing Benzenepropanal, 2-bromo-4-methoxy-, organocatalysis could be envisioned for the homologation step. rsc.org For instance, certain organocatalytic methods allow for the direct one-carbon homologation of aldehydes. organic-chemistry.org Furthermore, organocatalytic oxidation of aldehydes to activated species can facilitate their conversion to other functional groups, which could be part of a multi-step homologation sequence. rsc.orgnih.gov While direct organocatalytic two-carbon homologation of an aldehyde to a propanal is less common, the principles of organocatalysis offer a promising area for future research in the synthesis of this and similar compounds.

Green Chemistry Principles in Benzenepropanal, 2-bromo-4-methoxy- Production

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the bromination of 4-methoxybenzaldehyde, several greener alternatives to traditional chlorinated solvents exist. One approach is the use of quaternary ammonium (B1175870) tribromides as brominating agents, which can sometimes be used in solvent-free conditions. acgpubs.org Another strategy is to perform the bromination in water using reagents like a combination of I₂O₅ and KBr. researchgate.net

Similarly, the Heck reaction, which is typically carried out in organic solvents like DMF, can be adapted to run in aqueous media. The use of water-soluble phosphine ligands or phase-transfer catalysts can facilitate the reaction in water, significantly reducing the environmental footprint of the synthesis. researchgate.net

Atom-Economical and Step-Economical Strategies

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy generate less waste. When considering the homologation of 2-bromo-4-methoxybenzaldehyde, the choice of reaction can have a significant impact on the atom economy.

The Wittig reaction, while effective, suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight. rsc.orgbrainly.comchegg.com

Table 3: Comparison of Atom Economy for Homologation Reactions

| Reaction | Byproduct | Atom Economy |

| Wittig Reaction | Triphenylphosphine oxide | Low |

| Heck Reaction | HBr (neutralized by base) | High |

The Heck reaction is generally more atom-economical as the main byproduct is a simple salt formed from the base and the hydrogen halide generated in the reaction. mdpi.com

Step economy involves reducing the number of synthetic steps to reach the target molecule, which saves time, resources, and reduces waste. Developing a one-pot procedure where, for example, the bromination and subsequent homologation are carried out in the same reaction vessel without isolating the intermediate would be a significant step towards a more step-economical synthesis of Benzenepropanal, 2-bromo-4-methoxy-.

Flow Chemistry Applications in Benzenepropanal, 2-bromo-4-methoxy- Synthesis

While a specific, end-to-end flow synthesis for Benzenepropanal, 2-bromo-4-methoxy- has not been detailed in peer-reviewed literature, a plausible and efficient manufacturing process can be designed by integrating established flow chemistry modules for key chemical transformations. These transformations include aromatic bromination, formylation or oxidation, and subsequent carbon chain extension. The modular nature of flow chemistry is particularly suited for optimizing each step independently before integrating them into a telescoped sequence. researchgate.net

A hypothetical, yet scientifically grounded, multi-step flow synthesis is outlined below. This process leverages the strengths of microreactor technology to handle hazardous reagents and control highly exothermic reactions safely. rsc.orgvapourtec.com

Proposed Multi-Step Flow Synthesis Pathway:

A potential continuous flow process for the synthesis of Benzenepropanal, 2-bromo-4-methoxy- could begin with a readily available starting material, such as 4-methoxytoluene. The key transformations would involve:

Step 1: Regioselective Bromination: Continuous flow bromination of 4-methoxytoluene to yield 2-bromo-4-methoxytoluene.

Step 2: Oxidation to Aldehyde: Flow oxidation of the methyl group to an aldehyde, forming 2-bromo-4-methoxybenzaldehyde.

Step 3: Carbon Chain Extension: A two-step flow process involving a Horner-Wadsworth-Emmons (HWE) reaction to introduce a two-carbon unit, followed by a selective reduction to yield the target propanal.

The integration of these steps into a continuous sequence would exemplify a modern, efficient approach to synthesizing this substituted benzenepropanal.

Detailed Research Findings and Methodologies:

Step 1: Flow Bromination of an Anisole Derivative

The halogenation of aromatic compounds, particularly bromination, is often a rapid and highly exothermic reaction where selectivity can be a major issue in batch processing. researchgate.net Flow chemistry provides an elegant solution by offering superior heat and mass transfer. rsc.orgrsc.org Using a microreactor, a solution of the starting material (4-methoxytoluene) can be continuously mixed with a stream of a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine. The small dimensions of the reactor channels ensure rapid dissipation of heat, preventing thermal runaways and the formation of over-brominated byproducts. vapourtec.com The precise control over residence time allows for the reaction to be stopped at the desired mono-brominated product with high selectivity.

Step 2: Flow Oxidation to 2-bromo-4-methoxybenzaldehyde

The selective oxidation of a methyl group to an aldehyde can be challenging. However, flow chemistry enables the use of highly reactive or gaseous oxidants like oxygen or ozone in a safe and controlled manner. For this proposed synthesis, a heterogeneous catalytic oxidation in a packed-bed reactor would be advantageous. nih.gov A stream of 2-bromo-4-methoxytoluene, dissolved in a suitable solvent, would be passed through a heated column packed with a catalyst (e.g., supported manganese or cobalt oxides) under an oxygen atmosphere. The continuous nature of the process allows for efficient catalyst use and easy separation of the product stream.

Step 3: Flow-Based Chain Extension and Reduction

The conversion of the intermediate aldehyde to the target propanal can be efficiently achieved in a two-stage flow process:

Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde stream from Step 2 would be mixed with a solution of a phosphonate (B1237965) ylide (e.g., triethyl phosphonoacetate) and a base in a coiled reactor. The enhanced mixing and temperature control in the flow reactor can accelerate the reaction and improve the yield of the resulting α,β-unsaturated ester.

Reduction Sequence: The output from the HWE reactor can be telescoped directly into a reduction module. This would involve a two-step reduction. First, a Diisobutylaluminium hydride (DIBAL-H) reduction could convert the ester to an allylic alcohol. The subsequent stream could then be passed through a packed-bed reactor containing a supported oxidizing agent to furnish the desired enal. Finally, a selective hydrogenation in a continuous flow reactor, such as an H-Cube®, using a specific catalyst (e.g., Pd/C), could reduce the carbon-carbon double bond to yield Benzenepropanal, 2-bromo-4-methoxy-.

Stereoselective Synthesis in Flow

For the synthesis of specific stereoisomers of Benzenepropanal, 2-bromo-4-methoxy-, if a chiral center were to be introduced, flow chemistry offers powerful tools. For instance, if the final reduction step were to be performed on a prochiral intermediate, a packed-bed reactor containing a chiral heterogeneous catalyst could be employed. rsc.org Several studies have demonstrated successful stereoselective reductions and other asymmetric transformations in continuous flow, achieving high yields and excellent enantiomeric excess. nih.gov This approach would be a significant step toward the development of automated processes for producing enantiopure active compounds. nih.gov

Interactive Data Table: Illustrative Flow Synthesis Parameters

The following table outlines plausible reaction conditions and expected outcomes for the proposed continuous flow synthesis of Benzenepropanal, 2-bromo-4-methoxy-. These parameters are based on analogous transformations reported in the flow chemistry literature.

| Step | Reaction | Reagents | Reactor Type | Temperature (°C) | Residence Time (min) | Expected Yield (%) |

| 1 | Bromination | 4-methoxytoluene, NBS, Acetonitrile | Coil Reactor | 25 - 40 | 5 - 10 | >95 |

| 2 | Oxidation | 2-bromo-4-methoxytoluene, O₂, Catalyst | Packed-Bed | 100 - 150 | 15 - 20 | 70 - 85 |

| 3a | HWE Reaction | 2-bromo-4-methoxybenzaldehyde, Phosphonate Ylide, Base | Coil Reactor | 50 - 70 | 10 - 15 | >90 |

| 3b | Selective Reduction | α,β-unsaturated intermediate, H₂, Catalyst | H-Cube®/Packed-Bed | 30 - 50 | 2 - 5 | >98 |

Investigations into the Reactivity and Mechanistic Pathways of Benzenepropanal, 2 Bromo 4 Methoxy

Aldehyde Group Reactivity: Advanced Carbonyl Transformations

The aldehyde functional group is a cornerstone of synthetic organic chemistry, and in Benzenepropanal, 2-bromo-4-methoxy-, it serves as a primary site for a variety of transformations.

The electrophilic carbon of the aldehyde group is highly susceptible to attack by nucleophiles. This reactivity allows for the construction of more complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation. Key transformations include the Grignard reaction for creating secondary alcohols, the Wittig reaction for forming alkenes, and various condensation reactions.

For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a secondary alcohol. Similarly, a Wittig reagent like methylenetriphenylphosphorane (B3051586) could convert the aldehyde into a terminal alkene, extending the side-chain.

Table 1: Nucleophilic Addition Reactions of Benzenepropanal, 2-bromo-4-methoxy-

| Reaction Type | Reagent | Expected Product |

| Grignard Reaction | 1. CH₃MgBr, 2. H₃O⁺ | 1-(2-Bromo-4-methoxyphenyl)butan-2-ol |

| Wittig Reaction | Ph₃P=CH₂ | 1-(2-Bromo-4-methoxyphenyl)but-3-ene |

| Knoevenagel Condensation | Malonic acid, Piperidine | 4-(2-Bromo-4-methoxyphenyl)pent-2-enoic acid |

| Acetal (B89532) Formation | Ethylene glycol, H⁺ | 2-(2-(2-Bromo-4-methoxyphenyl)ethyl)-1,3-dioxolane |

The aldehyde group exists in an intermediate oxidation state, making it amenable to both oxidation and reduction. Mild oxidizing agents can convert the aldehyde to a carboxylic acid, while reducing agents can transform it into a primary alcohol. These transformations are fundamental for manipulating the electronic and physical properties of the molecule.

Reduction of the aldehyde to a primary alcohol can be selectively achieved using sodium borohydride (B1222165) (NaBH₄), which typically does not affect the bromo-aromatic system. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would achieve the same transformation. Conversely, oxidation to the corresponding carboxylic acid, 2-bromo-4-methoxy-benzenepropanoic acid, can be accomplished using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Bromo-4-methoxy-benzenepropanoic acid |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄) | 2-Bromo-4-methoxy-benzenepropanoic acid |

| Reduction | Sodium borohydride (NaBH₄) | 3-(2-Bromo-4-methoxyphenyl)propan-1-ol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-(2-Bromo-4-methoxyphenyl)propan-1-ol |

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of Benzenepropanal, 2-bromo-4-methoxy- is substituted with three groups that influence its reactivity: a methoxy (B1213986) group (-OCH₃), a bromine atom (-Br), and a propanal side-chain (-CH₂CH₂CHO).

The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the directing effects of the existing substituents. libretexts.orgmasterorganicchemistry.com The methoxy group is a powerful activating, ortho, para-director due to its ability to donate electron density through resonance. The bromine atom is a deactivating, yet ortho, para-director. The propanal group is a deactivating, meta-director.

Given the positions of the current substituents (bromo at C2, methoxy at C4), the directing effects can be summarized as follows:

Methoxy group (at C4): Strongly directs incoming electrophiles to positions C3 and C5 (both are ortho).

Bromo group (at C2): Weakly directs incoming electrophiles to positions C3 (ortho) and C6 (para).

Propanal group (at C1): Directs incoming electrophiles to positions C3 and C5 (meta).

The combined influence of these groups suggests that position C3 is the most likely site for electrophilic attack, being activated and sterically accessible. Position C5 is also activated but may experience some steric hindrance. Position C6 is deactivated by the inductive effect of the adjacent bromine. Therefore, reactions like nitration or further halogenation would be expected to yield the 3-substituted product as the major isomer.

The carbon-bromine bond is a key handle for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. The Suzuki-Miyaura coupling, for example, can be used to introduce new aryl or vinyl groups by reacting the bromo-compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to further functionalize the aromatic core.

While the methoxy group is generally stable, it can be cleaved under harsh conditions (e.g., with HBr or BBr₃) to yield a phenol (B47542), which opens up another avenue for derivatization.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position

| Reaction Name | Coupling Partner | Catalyst/Base | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-4-methoxy-benzenepropanal |

| Heck Coupling | Styrene | Pd(OAc)₂ / Et₃N | 2-Styryl-4-methoxy-benzenepropanal |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI / Et₃N | 2-(Phenylethynyl)-4-methoxy-benzenepropanal |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP / NaOtBu | 2-(Phenylamino)-4-methoxy-benzenepropanal |

Side-Chain Modifications and Elongations

Beyond the aldehyde terminus, the three-carbon side-chain offers sites for chemical modification. nih.gov The α-carbon (adjacent to the aldehyde group) is particularly reactive. Under basic conditions, it can be deprotonated to form an enolate, which can then act as a nucleophile in reactions such as alkylation or aldol (B89426) condensations. This provides a pathway to introduce substituents at the α-position or to elongate the carbon chain.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and energy changes associated with a chemical reaction. For a molecule like Benzenepropanal, 2-bromo-4-methoxy-, these studies would provide a quantitative understanding of its reactivity.

Kinetic Analysis

A key reaction of aldehydes is their oxidation to carboxylic acids. The kinetics of such a reaction involving Benzenepropanal, 2-bromo-4-methoxy- could be investigated by monitoring the disappearance of the reactant or the appearance of the product over time under various conditions. The rate law for the reaction would be determined by systematically varying the concentrations of the reactants and any catalysts.

The Arrhenius equation, k = Ae^(-Ea/RT), is fundamental to understanding the temperature dependence of reaction rates. libretexts.orgkhanacademy.org In this equation, 'k' is the rate constant, 'A' is the pre-exponential factor (related to the frequency of collisions), 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the temperature in Kelvin. By conducting the reaction at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from an Arrhenius plot (a plot of ln(k) versus 1/T). libretexts.org

Illustrative Arrhenius Parameters for the Oxidation of a Substituted Aromatic Aldehyde

| Reaction Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |

|---|---|---|---|

| 298 | 0.015 | 55.0 | 1.2 x 10⁸ |

| 308 | 0.032 | 55.0 | 1.2 x 10⁸ |

| 318 | 0.065 | 55.0 | 1.2 x 10⁸ |

This table presents illustrative data based on typical values for aldehyde oxidation reactions and does not represent experimentally determined values for Benzenepropanal, 2-bromo-4-methoxy-.

Thermodynamic Analysis

Thermodynamic studies would focus on the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactions involving Benzenepropanal, 2-bromo-4-methoxy-. The Gibbs free energy change indicates the spontaneity of a reaction (a negative ΔG signifies a spontaneous process). The enthalpy change reflects the heat absorbed or released during the reaction (negative for exothermic, positive for endothermic), while the entropy change measures the change in disorder.

Elucidation of Reaction Intermediates using Advanced Spectroscopic Techniques

Identifying transient species, or reaction intermediates, is key to confirming a proposed reaction mechanism. nih.govrsc.org For reactions of Benzenepropanal, 2-bromo-4-methoxy-, a combination of advanced spectroscopic techniques would be necessary to detect and characterize these short-lived species.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique for studying the dynamics of excited states and reaction intermediates on timescales from femtoseconds to milliseconds. numberanalytics.comnumberanalytics.comrsc.orgnih.govacs.org In a hypothetical photochemical reaction of Benzenepropanal, 2-bromo-4-methoxy-, this technique could be used to observe the formation and decay of excited singlet and triplet states, as well as any subsequent radical ions or other intermediates. The transient absorption spectrum would provide characteristic absorption bands for each intermediate, allowing for their identification and the measurement of their lifetimes.

Mass Spectrometry (MS)

Mass spectrometry is an invaluable tool for detecting and identifying reaction intermediates, particularly those that are charged. nih.govrsc.orgwikipedia.org By using techniques like electrospray ionization (ESI-MS), it is possible to gently transfer ions from the reaction solution into the gas phase for mass analysis. This would allow for the detection of key intermediates in, for example, a nucleophilic addition to the aldehyde carbonyl group or in a palladium-catalyzed cross-coupling reaction at the C-Br bond. High-resolution mass spectrometry would provide the exact mass and elemental composition of the intermediates, aiding in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While conventional NMR spectroscopy is typically used to characterize stable products, specialized techniques can be employed to study reaction intermediates. wikipedia.orgwiley.comyoutube.com For instance, in situ NMR monitoring can track the progress of a reaction directly in the NMR tube, allowing for the observation of signals from relatively stable intermediates. For more reactive species, techniques like rapid-injection NMR or stopped-flow NMR can be used to acquire spectra before the intermediate decomposes. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of an intermediate would provide detailed structural information.

Illustrative Spectroscopic Data for a Hypothetical Reaction Intermediate

Consider a hypothetical intermediate formed during a reaction of Benzenepropanal, 2-bromo-4-methoxy-. The table below illustrates the kind of data that would be sought to confirm its structure.

| Spectroscopic Technique | Expected Observation for a Hypothetical Intermediate |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the exact mass of the proposed intermediate. |

| ¹H NMR Spectroscopy | Characteristic chemical shifts and coupling patterns for the protons in the intermediate's unique structural environment. |

| ¹³C NMR Spectroscopy | Signals corresponding to the carbon atoms in the intermediate, with chemical shifts indicative of their electronic environment. |

| Transient Absorption Spectroscopy | A transient absorption band at a specific wavelength with a measurable decay lifetime. |

This table is for illustrative purposes and does not represent actual experimental data for an intermediate of Benzenepropanal, 2-bromo-4-methoxy-.

Comprehensive Spectroscopic and Structural Analysis of Benzenepropanal, 2-bromo-4-methoxy-

A thorough investigation of scientific databases and literature reveals a significant lack of specific experimental data for the chemical compound Benzenepropanal, 2-bromo-4-methoxy-. While extensive information is available for structurally related compounds, such as various substituted benzaldehydes and phenols, detailed research findings and spectroscopic data for this particular propanal derivative are not present in the public domain.

The intended scope of this article was to provide a detailed analysis of "Benzenepropanal, 2-bromo-4-methoxy-" based on the following outline:

Sophisticated Spectroscopic and Structural Elucidation of Benzenepropanal, 2 Bromo 4 Methoxy and Its Derivatives

Chiroptical Spectroscopy (if applicable to chiral derivatives)

However, due to the absence of specific studies on "Benzenepropanal, 2-bromo-4-methoxy-," it is not possible to populate these sections with the required scientifically accurate data and detailed research findings.

For context, searches for this compound and its potential characterization data have been conducted, yielding results for similar molecules. These include, but are not limited to:

2-Bromo-4-methoxybenzaldehyde (B1338418): A related benzaldehyde (B42025) for which some data exists. fishersci.comsigmaaldrich.combldpharm.com

2-Bromo-4-methoxyphenol: A phenol (B47542) derivative with available spectral information. nih.gov

4-Bromo-2-methoxybenzaldehyde: An isomeric benzaldehyde with documented synthesis pathways. google.comgoogle.com

2-Bromo-4-methoxyphenylacetic acid: A related acetic acid derivative. sigmaaldrich.com

Other brominated and methoxylated benzene (B151609) derivatives. chemicalbook.comnih.govsigmaaldrich.comfishersci.ca

The lack of specific data for "Benzenepropanal, 2-bromo-4-methoxy-" prevents a detailed discussion and the creation of data tables as requested. The scientific community has published extensively on related structures, and analytical techniques such as NMR, mass spectrometry, and vibrational spectroscopy are standard for the characterization of novel compounds. researchgate.netresearchgate.net Theoretical studies and conformational analyses are also common for understanding the properties of such molecules. researchgate.netresearchgate.net

Should research on "Benzenepropanal, 2-bromo-4-methoxy-" be published in the future, a detailed article covering the outlined spectroscopic and structural aspects could be compiled. At present, any attempt to do so would be speculative and would not adhere to the required standards of scientific accuracy based on verifiable research findings.

Theoretical and Computational Chemistry Studies of Benzenepropanal, 2 Bromo 4 Methoxy

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be essential for elucidating the electronic structure of Benzenepropanal, 2-bromo-4-methoxy-. These calculations could determine key electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its reactivity towards electrophiles and nucleophiles. Reactivity descriptors like global hardness, softness, and electrophilicity index could also be calculated to provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

To understand the flexibility of the propanal side chain and its orientation relative to the substituted benzene (B151609) ring, molecular dynamics (MD) simulations would be performed. These simulations would model the molecule's movements over time, revealing its preferred three-dimensional shapes or conformers. By analyzing the simulation trajectory, a conformational landscape could be mapped out, identifying the most stable, low-energy conformations. Furthermore, if the molecule were studied in a solvent or interacting with another molecule, MD simulations could detail the nature and strength of these intermolecular interactions, such as hydrogen bonds or van der Waals forces.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory would be applied to analyze the molecule's reactivity in chemical reactions. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of primary interest. The HOMO location indicates the site of nucleophilic attack, while the LUMO location suggests the site of electrophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's chemical stability; a larger gap generally implies higher stability.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are capable of predicting various spectroscopic parameters. For Benzenepropanal, 2-bromo-4-methoxy-, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra could then be compared with experimentally obtained spectra for validation. Such a comparison helps in assigning the vibrational modes observed in the IR and Raman spectra and confirming the chemical shifts in the NMR spectrum, thus providing a more detailed understanding of the molecule's structure.

Reaction Mechanism Modeling and Transition State Characterization

Should Benzenepropanal, 2-bromo-4-methoxy- be involved in a chemical reaction, computational modeling could be used to investigate the reaction mechanism. This would involve mapping the potential energy surface of the reaction to identify the reactants, products, intermediates, and, crucially, the transition states. By calculating the energy barriers associated with the transition states, the most likely reaction pathway could be determined. This provides invaluable insights into the kinetics and thermodynamics of the reaction.

Role of Benzenepropanal, 2 Bromo 4 Methoxy in Advanced Organic Transformations and Materials Science

Applications as a Key Synthon in Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing nitrogen, oxygen, or sulfur-based rings. Benzenepropanal, 2-bromo-4-methoxy- is a valuable synthon for the construction of a wide array of heterocyclic systems. The aldehyde functionality provides a reactive handle for cyclization reactions, while the bromo substituent can act as a leaving group or a site for further functionalization, and the methoxy (B1213986) group can influence the electronic properties and reactivity of the aromatic ring.

The presence of both an aldehyde and a bromine atom allows for various synthetic strategies. For instance, the aldehyde can undergo condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively. These intermediates can then undergo intramolecular cyclization, where the bromine atom is displaced by a nucleophile to form a new ring system. This approach is instrumental in the synthesis of various nitrogen-containing heterocycles.

While direct literature on the use of Benzenepropanal, 2-bromo-4-methoxy- is limited, the utility of related bromo-substituted carbonyl compounds is well-documented. For example, substituted benzaldehydes are known to be key starting materials in the synthesis of a variety of heterocyclic structures. msu.edursc.org The Paal-Knorr synthesis, a classic method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, highlights the importance of carbonyl functionalities in heterocyclic synthesis. msu.edu The principles of these reactions can be extrapolated to predict the utility of Benzenepropanal, 2-bromo-4-methoxy- in creating novel heterocyclic scaffolds.

The reactivity of the propanal side chain also offers unique possibilities. The α-carbon to the aldehyde can be enolized, providing a nucleophilic site for intramolecular reactions with the bromo-substituted aromatic ring, potentially leading to the formation of fused ring systems. Furthermore, the development of new synthetic methodologies continually expands the toolbox for heterocyclic synthesis, with propargyl compounds being recognized as versatile synthons for a range of heterocycles. researchgate.net This suggests that derivatives of Benzenepropanal, 2-bromo-4-methoxy- could also serve as precursors to a diverse range of heterocyclic products. nih.govnih.gov

Utilization in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds, which is particularly valuable in drug discovery and materials science. The aldehyde functionality of Benzenepropanal, 2-bromo-4-methoxy- makes it an ideal candidate for use in a variety of MCRs.

One of the most well-known MCRs involving aldehydes is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. The use of a functionalized aldehyde like Benzenepropanal, 2-bromo-4-methoxy- in such a reaction would introduce the bromo- and methoxy-substituted phenylpropyl moiety into the final product, providing opportunities for further diversification.

Similarly, the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic MCR for the synthesis of dihydropyrimidinones, a class of compounds with a wide range of biological activities. The participation of Benzenepropanal, 2-bromo-4-methoxy- in a Biginelli-type reaction would lead to the formation of dihydropyrimidinones bearing the substituted phenylpropyl group. Research has shown that bromo-substituted benzaldehydes can effectively participate in such multicomponent reactions to yield complex heterocyclic structures. researchgate.net

The development of novel MCRs is an active area of research, with many new reactions being discovered that can accommodate a wide range of functionalized aldehydes. organic-chemistry.orgacs.org For instance, biased MCRs have been developed to synthesize inhibitors of specific biological targets, such as bromodomains, where bromo-substituted benzaldehydes have been employed as key building blocks. nih.gov The versatility of Benzenepropanal, 2-bromo-4-methoxy- suggests its potential as a valuable component in the discovery of new MCRs and the synthesis of novel molecular scaffolds with diverse functionalities.

Precursor for Functional Materials (e.g., polymers, optoelectronic compounds)

The unique combination of functional groups in Benzenepropanal, 2-bromo-4-methoxy- makes it an attractive precursor for the synthesis of a variety of functional materials, including polymers and optoelectronic compounds. The aldehyde group can participate in polymerization reactions, while the bromo and methoxy substituents can be used to tune the properties of the resulting materials.

Substituted benzaldehydes have been shown to undergo copolymerization with other monomers, such as phthalaldehyde, to create functionalizable and stimuli-responsive polymers. acs.orgresearchgate.netthieme-connect.com These polymers can be designed to depolymerize under specific conditions, such as exposure to acid, making them useful for applications in drug delivery and microelectronics. The incorporation of Benzenepropanal, 2-bromo-4-methoxy- into such polymer systems could introduce new functionalities and properties. The bromine atom, for example, could serve as a site for post-polymerization modification, allowing for the attachment of other functional groups.

Furthermore, benzaldehyde-functionalized polymers can be synthesized through various chemical transformations, including nucleophilic substitution and Schiff base formation. researchgate.net These methods provide a versatile platform for creating polymers with tailored properties. The development of benzaldehyde-pyrazoline hybrids has also been explored for the functionalization of polymers with fluorescent pendant moieties, highlighting the potential of aldehyde-containing molecules in the creation of advanced materials. scielo.br

The aromatic ring and the methoxy group in Benzenepropanal, 2-bromo-4-methoxy- suggest its potential use in the synthesis of optoelectronic materials. The electronic properties of the molecule can be influenced by these substituents, which could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. While direct examples using this specific compound are not yet prevalent, the general principles of molecular design for optoelectronic materials suggest its potential in this area.

Ligand and Catalyst Design Incorporating Benzenepropanal, 2-bromo-4-methoxy- Motifs

The design of new ligands and catalysts is crucial for the development of more efficient and selective chemical transformations. The aldehyde functionality of Benzenepropanal, 2-bromo-4-methoxy- can be readily transformed into a variety of coordinating groups, making it a valuable building block for the synthesis of new ligands.

For example, the aldehyde can be condensed with primary amines to form imines, which can then act as ligands for transition metals. The use of chiral amines in this reaction would lead to the formation of chiral ligands, which are essential for asymmetric catalysis. A well-known example is the use of o-(diphenylphosphino)benzaldehyde to prepare hemilabile phosphine-imine ligands. academie-sciences.fr These ligands have been shown to be effective in a variety of catalytic reactions. The bromo and methoxy substituents on the Benzenepropanal, 2-bromo-4-methoxy- backbone could be used to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the activity and selectivity of the corresponding metal catalysts.

The synthesis of mixed-ligand complexes is another area where functionalized aldehydes can play a significant role. nih.gov The ability to introduce specific functionalities through the aldehyde group allows for the creation of complexes with tailored properties for applications in catalysis and materials science. The N-functionalization of bis(diaryl/dialkylphosphino)amine-type ligands has been shown to be a powerful strategy for tuning the properties of metal complexes for applications in catalysis. nih.gov

Development of Novel Reagents and Intermediates Based on its Structure

Benzenepropanal, 2-bromo-4-methoxy- can serve as a starting material for the synthesis of a variety of other useful reagents and intermediates. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a new set of functionalized building blocks. The bromine atom can be replaced by a variety of other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, further expanding the synthetic utility of this compound.

For instance, the development of benzaldehyde-functionalized ionic liquids has been reported, where the aldehyde group can be transformed into other reactive groups. researchgate.net This demonstrates the potential of using Benzenepropanal, 2-bromo-4-methoxy- to create new types of functionalized ionic liquids with potential applications as green solvents or catalysts.

Furthermore, the synthesis of related bromo-substituted benzaldehydes and their subsequent transformations are well-established in the literature, providing a roadmap for the potential derivatization of Benzenepropanal, 2-bromo-4-methoxy-. orgsyn.orggoogle.com The ability to introduce a wide range of functional groups onto the aromatic ring makes this compound a versatile platform for the development of new reagents and intermediates for organic synthesis.

Analytical Methodologies for Characterization and Quantification in Research Settings

Chromatographic Method Development (HPLC, GC) for Purity Assessment and Reaction Monitoring

The purity of Benzenepropanal, 2-bromo-4-methoxy- and the progress of its synthesis are critical parameters that can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method is a primary choice for assessing the purity of Benzenepropanal, 2-bromo-4-methoxy-. The development of such a method involves a systematic approach to optimize separation from starting materials, intermediates, and potential by-products. americanpharmaceuticalreview.comyoutube.com A typical starting point would involve screening various C18 and Phenyl-Hexyl columns due to the aromatic nature of the analyte. nih.gov The mobile phase composition, usually a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, is optimized through a gradient elution program to achieve adequate resolution of all components. nih.govresearchgate.net Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the substituted benzene (B151609) ring. epa.gov The wavelength for detection would be selected based on the UV absorbance maximum of Benzenepropanal, 2-bromo-4-methoxy-, which is anticipated to be in the range of 254-280 nm due to the aromatic aldehyde moiety. researchgate.netnih.gov

Method validation according to ICH guidelines would ensure the method is specific, linear, accurate, precise, and sensitive for its intended purpose. nih.gov For reaction monitoring, this HPLC method can be used to track the consumption of reactants and the formation of the product over time, providing valuable kinetic data for process optimization. acs.org

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like Benzenepropanal, 2-bromo-4-methoxy-. The development of a GC method would focus on selecting an appropriate capillary column, typically with a mid-polarity stationary phase like a 5% phenyl-polysiloxane, to achieve good separation. sigmaaldrich.com The oven temperature program is a critical parameter that is optimized to ensure the elution of the analyte with a good peak shape and in a reasonable time, while separating it from any volatile impurities. acs.org

For compounds like Benzenepropanal, 2-bromo-4-methoxy-, derivatization may be employed to improve volatility and thermal stability. sigmaaldrich.com For instance, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can form a stable oxime derivative that is amenable to GC analysis. sigmaaldrich.com Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range. For enhanced sensitivity, especially for trace impurity analysis, an Electron Capture Detector (ECD) could be utilized, given the presence of the bromine atom.

Reaction monitoring by GC allows for rapid analysis of reaction aliquots, providing real-time information on the conversion of starting materials and the formation of Benzenepropanal, 2-bromo-4-methoxy-. acs.org

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of Benzenepropanal, 2-bromo-4-methoxy-

| Parameter | Condition |

| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

Table 2: Illustrative GC Method Parameters for Reaction Monitoring of Benzenepropanal, 2-bromo-4-methoxy- Synthesis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (20:1) |

Hyphenated Techniques (GC-MS, LC-MS) for Impurity Profiling and Structural Confirmation

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the comprehensive analysis of Benzenepropanal, 2-bromo-4-methoxy-.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the identification of volatile and semi-volatile impurities in organic compounds. researchgate.net For Benzenepropanal, 2-bromo-4-methoxy-, a GC-MS method would provide not only the retention time for quantification but also the mass spectrum for structural elucidation of the parent compound and any co-eluting impurities. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, often referred to as a "fingerprint," which can be compared against spectral libraries for identification. The mass spectrum of Benzenepropanal, 2-bromo-4-methoxy- is expected to show a characteristic molecular ion peak and fragment ions corresponding to the loss of the bromo, methoxy (B1213986), and propanal moieties. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would be a key diagnostic feature in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for the analysis of less volatile or thermally labile impurities that may be present in samples of Benzenepropanal, 2-bromo-4-methoxy-. americanpharmaceuticalreview.com Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common interfaces used in LC-MS. For this compound, ESI in positive ion mode would likely yield a strong protonated molecular ion [M+H]+, providing clear molecular weight information. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation. youtube.com In an MS/MS experiment, the parent ion of interest is isolated and fragmented to produce a product ion spectrum, which provides detailed structural information about the molecule. This is invaluable for definitively identifying unknown impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its impurities. acs.org

Spectrophotometric and Electrochemical Assays for Laboratory-Scale Quantification

For rapid, laboratory-scale quantification of Benzenepropanal, 2-bromo-4-methoxy-, spectrophotometric and electrochemical assays offer simple and cost-effective alternatives to chromatographic methods.

Spectrophotometric Assays:

The presence of the aromatic aldehyde functional group allows for quantification using UV-Vis spectrophotometry. nih.gov A common method involves derivatization of the aldehyde with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone that can be measured in the visible region of the spectrum. researchgate.netmt.com The intensity of the color is proportional to the concentration of the aldehyde. A calibration curve would be constructed using standards of known concentration to allow for the quantification of Benzenepropanal, 2-bromo-4-methoxy- in unknown samples. Another approach involves the reaction with O-(carboxymethyl) hydroxylamine, which forms an oxime bond and can be monitored by UV-Vis spectrophotometry. nih.gov

Electrochemical Assays:

Electrochemical methods can also be developed for the quantification of Benzenepropanal, 2-bromo-4-methoxy-. The phenolic ether and the aldehyde groups are electroactive and can be detected using techniques like cyclic voltammetry or differential pulse voltammetry. rdworldonline.com An electrochemical sensor could be fabricated using a modified electrode, for instance, a glassy carbon electrode modified with nanomaterials to enhance sensitivity and selectivity. rdworldonline.com The electrochemical oxidation or reduction of the analyte would generate a current signal that is proportional to its concentration. The presence of the bromine atom might also be exploited in certain electrochemical detection schemes. mdpi.com While requiring specialized equipment, electrochemical assays can be very rapid and highly sensitive. nih.gov

Table 3: Comparison of Laboratory-Scale Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectrophotometry (with derivatization) | Colorimetric reaction of the aldehyde group. researchgate.netmt.com | Simple, cost-effective, widely available equipment. | Indirect measurement, potential for interferences. |

| Electrochemical Assay | Oxidation/reduction of electroactive functional groups. rdworldonline.com | High sensitivity, rapid analysis, potential for miniaturization. | Requires specialized electrodes and potentiostat, matrix effects can be significant. |

Development of High-Throughput Screening Methods for Reaction Optimization

High-throughput screening (HTS) is a powerful strategy to accelerate the optimization of the synthesis of Benzenepropanal, 2-bromo-4-methoxy-. nih.gov This involves performing a large number of reactions in parallel, typically in microplate format, to rapidly screen various reaction parameters such as catalysts, ligands, bases, solvents, and temperatures.

The synthesis of Benzenepropanal, 2-bromo-4-methoxy- likely involves steps such as a cross-coupling reaction to introduce the bromo or methoxy group, and a formylation or oxidation to generate the propanal moiety. HTS is particularly well-suited for optimizing transition-metal-catalyzed cross-coupling reactions. mit.edusigmaaldrich.com For example, a 96-well plate could be used to screen a library of palladium catalysts and phosphine (B1218219) ligands for a Suzuki or Buchwald-Hartwig coupling step. nih.govsigmaaldrich.com

The reaction outcomes are typically analyzed using rapid analytical techniques. High-throughput analysis by LC-MS or GC-MS allows for the quick determination of product yield and purity in each well of the microplate. nih.gov Fluorescence-based assays can also be designed for HTS, where the formation of the desired product triggers a fluorescent signal. acs.org The data from these screens can be used to build a "heat map" of reaction performance, quickly identifying the optimal conditions for the synthesis of Benzenepropanal, 2-bromo-4-methoxy-. nih.gov This approach significantly reduces the time and resources required for process development compared to traditional one-at-a-time reaction optimization. acs.org

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The field of organic synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). eurekalert.orgmit.edu These powerful computational tools can predict the outcomes of chemical reactions with increasing accuracy, saving valuable time and resources in the laboratory. eurekalert.orgmit.edunih.govacs.org For a molecule like Benzenepropanal, 2-bromo-4-methoxy-, AI and ML algorithms could be trained on datasets of similar reactions to predict optimal conditions for its synthesis and subsequent functionalization.

Researchers are developing models that consider steric and electronic effects to forecast reaction rates and selectivity. eurekalert.org By inputting the structure of Benzenepropanal, 2-bromo-4-methoxy- into these models, chemists could explore a vast landscape of potential reactions and identify the most promising pathways for achieving desired products. This approach accelerates the discovery of new derivatives with tailored properties. Furthermore, AI can assist in proposing novel retrosynthetic pathways, suggesting innovative ways to construct the target molecule from readily available starting materials. The continuous development of more sophisticated chemical descriptors is crucial for improving the predictive power of these machine learning models. nih.gov

Table 1: Potential Applications of AI/ML in the Study of Benzenepropanal, 2-bromo-4-methoxy-

| Application Area | Description | Potential Impact |

| Reaction Outcome Prediction | Forecasting the major products and yields of reactions involving the aldehyde, bromo, or methoxy (B1213986) groups. mit.eduacs.org | Accelerated discovery of new derivatives and optimization of synthetic routes. |

| Condition Optimization | Recommending optimal solvents, catalysts, and temperatures for specific transformations. acs.org | Increased efficiency and sustainability of chemical processes. |

| Retrosynthetic Analysis | Proposing novel and efficient synthetic routes to Benzenepropanal, 2-bromo-4-methoxy-. | Facilitating the synthesis of this and related complex molecules. |

| Property Prediction | Estimating the physicochemical and biological properties of new derivatives. | Guiding the design of molecules for specific applications in materials science or medicine. |

Sustainable and Biocatalytic Approaches to Functionalization

Modern chemistry places a strong emphasis on sustainability, and biocatalysis has emerged as a powerful tool for performing chemical transformations in an environmentally friendly manner. astrazeneca.com Enzymes, or "nature's catalysts," operate under mild conditions and often exhibit high selectivity, reducing the need for harsh reagents and minimizing waste. astrazeneca.comportlandpress.com

The functional groups of Benzenepropanal, 2-bromo-4-methoxy- are amenable to a variety of biocatalytic transformations. For instance, oxidoreductases could be employed for the selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. The development of enzymes capable of performing non-natural reactions is a particularly exciting frontier. astrazeneca.com Engineered enzymes could potentially be used to introduce new functional groups onto the aromatic ring or to catalyze carbon-carbon bond-forming reactions with high precision. The use of renewable resources, such as D-glucose, as starting materials for the biocatalytic synthesis of aromatic compounds is also a key area of research. nih.gov

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique and powerful methods for inducing chemical reactivity. acs.org These techniques utilize photons and electrons, respectively, as "traceless reagents" to access highly reactive intermediates that may be difficult to generate through conventional thermal methods. acs.orgrsc.org

For Benzenepropanal, 2-bromo-4-methoxy-, photochemical reactions could be used to induce isomerizations, additions, or substitutions on the aromatic ring. youtube.comyoutube.com The presence of the bromo and methoxy substituents can influence the electronic properties of the benzene (B151609) ring and direct the outcome of these reactions. youtube.com For example, photochemically induced nucleophilic aromatic substitution could potentially be used to replace the bromine atom with other functional groups under mild conditions. youtube.comrsc.org

Electrochemical methods can also be employed to drive redox reactions. The aldehyde group could be electrochemically oxidized or reduced, and the carbon-bromine bond could be targeted for reductive cleavage or for participation in cross-coupling reactions. The ability to precisely control the reaction potential in electrochemistry allows for a high degree of selectivity. acs.org

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. In situ monitoring techniques allow chemists to observe the formation of intermediates and products in real-time, providing valuable mechanistic insights. spectroscopyonline.com

Spectroscopic methods such as Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for in situ reaction monitoring. spectroscopyonline.comresearchgate.netnih.govyoutube.comnih.gov For reactions involving Benzenepropanal, 2-bromo-4-methoxy-, a fiber optic probe could be inserted into the reaction vessel to collect spectra at regular intervals. youtube.com This would allow for the tracking of the disappearance of starting material and the appearance of product, enabling the determination of reaction kinetics and the identification of any transient intermediates. spectroscopyonline.com

Table 2: In Situ Monitoring Techniques for Studying Reactions of Benzenepropanal, 2-bromo-4-methoxy-

| Technique | Information Gained | Example Application |

| Raman Spectroscopy | Vibrational modes of molecules, changes in functional groups. youtube.comnih.gov | Monitoring the conversion of the aldehyde group during an oxidation or reduction reaction. |

| Infrared (IR) Spectroscopy | Characteristic absorptions of functional groups. spectroscopyonline.com | Observing the disappearance of the C-Br stretch or changes in the C=O stretch. |

| NMR Spectroscopy | Detailed structural information and quantification of species. researchgate.net | Identifying the formation of regioisomers in a substitution reaction on the aromatic ring. |

Bridging Fundamental Organic Chemistry with Applied Science via Benzenepropanal, 2-bromo-4-methoxy-

The true value of a molecule like Benzenepropanal, 2-bromo-4-methoxy- lies in its potential to bridge fundamental chemical principles with practical applications. The reactivity of its functional groups makes it a versatile building block for the synthesis of more complex molecules with useful properties. acs.orgresearchgate.netsprchemical.com

In medicinal chemistry, substituted benzaldehydes are important intermediates in the synthesis of a wide range of pharmaceuticals. sprchemical.comsinoshiny.com The bromo and methoxy substituents on Benzenepropanal, 2-bromo-4-methoxy- could be strategically utilized to synthesize analogs of known drugs or to create entirely new classes of bioactive compounds. acs.org For example, methoxy-substituted aromatic compounds have shown promise as inhibitors of various enzymes. mdpi.com

In materials science, functionalized aromatic compounds are used in the development of polymers, dyes, and electronic materials. nih.govacs.org The aldehyde group of Benzenepropanal, 2-bromo-4-methoxy- can be used to anchor the molecule to polymer backbones or surfaces, while the bromo and methoxy groups can be used to tune the electronic and photophysical properties of the resulting materials. nih.gov

Q & A

Q. Table 1: Key Spectroscopic Signatures

| Feature | NMR (δ, ppm) | GC-MS Fragments (m/z) |

|---|---|---|

| Aldehyde (CHO) | 9.6–9.9 (singlet) | 134 (M - Br) |

| Bromo-aromatic | 7.3–7.7 (doublet) | 77 (CH) |

| Methoxy (OCH) | 3.85 (singlet) | 93 (OCH-CH) |

Basic Question: What synthetic strategies are optimal for introducing bromo and methoxy groups into benzenepropanal derivatives?

Methodological Answer:

- Electrophilic Aromatic Substitution : Use Br/FeBr for bromination at the ortho position. Protect the aldehyde group via acetal formation to prevent oxidation .

- Methoxy Introduction : Employ Ullmann coupling or nucleophilic substitution with CHONa under anhydrous conditions. Verify regioselectivity via X-ray crystallography or NOESY NMR .

Basic Question: How do physicochemical properties (e.g., logP, solubility) influence experimental design for this compound?

Methodological Answer:

- logP Calculation : Use computational tools (e.g., ACD/Labs) or experimental shake-flask methods. Expect logP ~2.5 due to hydrophobic bromine and polar aldehyde .

- Solubility : Optimize solvent systems (e.g., DMSO for in vitro assays, methanol for HPLC). Low aqueous solubility may require micellar encapsulation for biological studies .

Q. Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| logP | 2.42 (predicted) | |

| Boiling Point | 370–377 K (reduced pressure) | |

| Enthalpy of Vaporization | 16.1 kcal/mol |

Advanced Question: What mechanisms explain its reported inhibition of cytochrome P450 enzymes (e.g., CYP2D6)?

Methodological Answer:

- Competitive Inhibition : Perform enzyme kinetics (Lineweaver-Burk plots) with human liver microsomes. The bromo group may block substrate binding via steric hindrance, while the methoxy group modulates electronic interactions .

- Docking Simulations : Use AutoDock Vina to model interactions with CYP2D6’s active site. Validate with site-directed mutagenesis (e.g., Phe120Ala) .

Advanced Question: How should researchers resolve contradictions in reported biological activity (e.g., cytotoxicity vs. antimicrobial effects)?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., E. coli, S. aureus). Control for aldehyde reactivity via Schiff base formation .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized aldehydes) that may skew results .

Advanced Question: What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

Methodological Answer:

- SPE Optimization : Use Oasis HLB cartridges for extraction from water. Derivatize the aldehyde with DNPH (2,4-dinitrophenylhydrazine) to enhance GC-MS sensitivity .

- Matrix Effects : Spike deuterated internal standards (e.g., d-BP3) to correct for ion suppression in complex matrices like wastewater .

Advanced Question: How can computational modeling predict its reactivity in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing bromo group increases aldehyde electrophilicity, favoring nucleophilic attack at the β-position .

- Kinetic Isotope Effects : Compare / in deuteration experiments to validate computational transition states .

Advanced Question: What safety protocols are critical given its regulatory status under TSCA?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.